Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, such as this compound, has been achieved through a two-step one-pot reaction of heterocyclic amines and N, N -dimethylformamide dimethyl acetate with active electrophiles . This protocol provides a simple and practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 269.1 . The compound should be stored in a sealed container at room temperature .Scientific Research Applications
Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various active agents through palladium-catalyzed Suzuki–Miyaura borylation reactions. This compound has been used in the formation of dimerization products that show potential in anti-cancer and anti-tuberculosis (TB) agents. This reaction pathway demonstrates the significance of this compound in developing medications for serious illnesses like cancer and TB (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Synthesis and Anti-Hepatitis B Virus Activity
This compound has been utilized in synthesizing derivatives with significant anti-Hepatitis B Virus (HBV) activity. The derivatives of this compound demonstrated efficacy in inhibiting the replication of HBV DNA, highlighting its importance in antiviral research (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).
Antiinflammatory Activity
Research has shown that this compound can be used in the synthesis of compounds with antiinflammatory properties. By reacting with various amines, it forms new carboxylic acids that have been evaluated for their antiinflammatory, analgesic, and antipyretic activities. These studies provide insights into the potential of this compound in the development of new anti-inflammatory drugs (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).
Synthesis of Novel Tricyclic Pyridinones
The compound is instrumental in the synthesis of new tricyclic pyridinones, which are of interest due to their potential biological activity. These pyridinones are synthesized through a series of reactions, including Suzuki-Miyaura cross-coupling and direct olefination, showcasing the versatility of this compound in complex chemical syntheses (Castera-Ducros, Crozet, & Vanelle, 2006).
Role in the Synthesis of Fused Heterocycles
This compound is used as a building block for the synthesis of various fused heterocycles, which are compounds with rings containing different elements. These heterocycles have garnered interest due to their potential use in pharmaceuticals and other applications. The synthesis process often involves a series of reactions that highlight the chemical flexibility and utility of this compound (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It’s known that 3-bromoimidazopyridines are obtained via one-pot tandem cyclization/bromination .
Biochemical Pathways
It’s known that the cyclization to form imidazopyridines is promoted by further bromination .
Result of Action
Compounds with an imidazo[1,2-a]pyridine core have shown anti-bacterial action againstS. pneumoniae .
Action Environment
It’s known that the compound should be stored at room temperature .
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZADKSDVGABGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679699 |
Source
|
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215504-30-5 |
Source
|
Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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